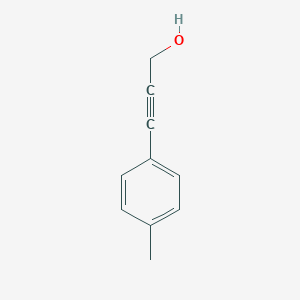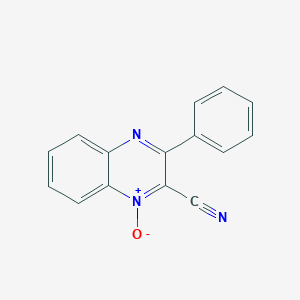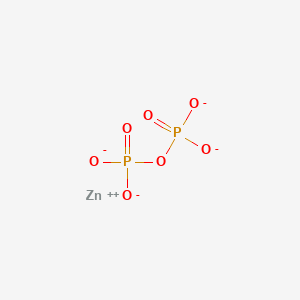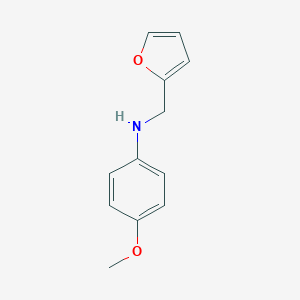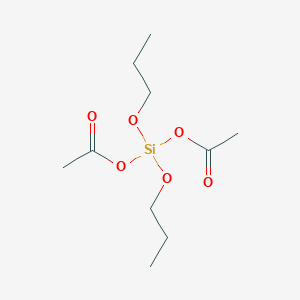
Diacetoxydipropoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diacetoxydipropoxysilane (DADPS) is a colorless, odorless, and viscous liquid that is widely used in various scientific research applications. It belongs to the class of organosilicon compounds and is synthesized by reacting propylene oxide with acetic anhydride in the presence of a catalyst. DADPS has gained significant attention in recent years due to its unique properties and potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of Diacetoxydipropoxysilane is based on its ability to form covalent bonds with various materials. When Diacetoxydipropoxysilane is used as a coupling agent, it reacts with the surface of the material and forms a covalent bond between the material and the coupling agent. This results in an improved adhesion between the two materials and enhances the mechanical properties of the composite material.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Diacetoxydipropoxysilane. However, studies have shown that Diacetoxydipropoxysilane is not toxic to cells and does not cause any significant adverse effects on cell viability or proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Diacetoxydipropoxysilane in lab experiments is its ability to modify the surface properties of various materials. This makes it a versatile tool for the preparation of composite materials, coatings, and adhesives. Diacetoxydipropoxysilane is also relatively easy to handle and has a long shelf life. However, one of the limitations of using Diacetoxydipropoxysilane is that it can be expensive compared to other coupling agents.
Orientations Futures
There are several future directions for the use of Diacetoxydipropoxysilane in scientific research. One potential application is in the preparation of functionalized nanoparticles for drug delivery and imaging. Diacetoxydipropoxysilane can be used as a surface modifier to improve the stability and biocompatibility of nanoparticles. Another potential application is in the preparation of novel composite materials with improved mechanical properties and durability. Additionally, Diacetoxydipropoxysilane can be used as a crosslinking agent in the synthesis of novel polymers with unique properties.
Méthodes De Synthèse
The synthesis of Diacetoxydipropoxysilane involves the reaction of propylene oxide with acetic anhydride in the presence of a catalyst. The reaction is carried out at a temperature of around 80-90°C and under atmospheric pressure. The catalyst used in the reaction is typically a Lewis acid such as boron trifluoride or aluminum chloride. The reaction produces Diacetoxydipropoxysilane as the main product along with some side products such as propylene glycol diacetate and acetic acid.
Applications De Recherche Scientifique
Diacetoxydipropoxysilane has a wide range of scientific research applications, mainly due to its ability to modify the surface properties of various materials. It is commonly used as a coupling agent in the preparation of composite materials, coatings, and adhesives. Diacetoxydipropoxysilane is also used as a crosslinking agent in the synthesis of polymers and as a surface modifier in the preparation of nanoparticles.
Propriétés
Numéro CAS |
17906-69-3 |
|---|---|
Nom du produit |
Diacetoxydipropoxysilane |
Formule moléculaire |
C10H20O6Si |
Poids moléculaire |
264.35 g/mol |
Nom IUPAC |
[acetyloxy(dipropoxy)silyl] acetate |
InChI |
InChI=1S/C10H20O6Si/c1-5-7-13-17(14-8-6-2,15-9(3)11)16-10(4)12/h5-8H2,1-4H3 |
Clé InChI |
NXDNKXIRKGNOMN-UHFFFAOYSA-N |
SMILES |
CCCO[Si](OCCC)(OC(=O)C)OC(=O)C |
SMILES canonique |
CCCO[Si](OCCC)(OC(=O)C)OC(=O)C |
Autres numéros CAS |
17906-69-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



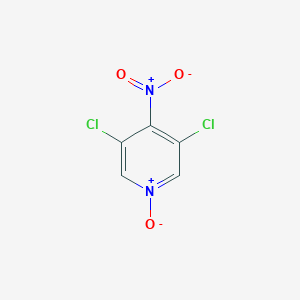
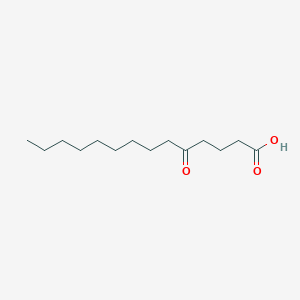
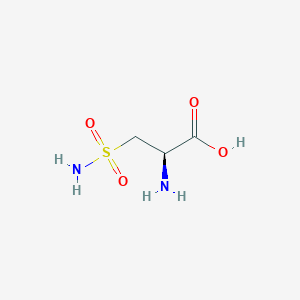
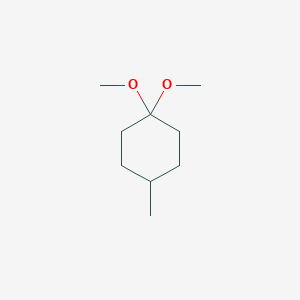
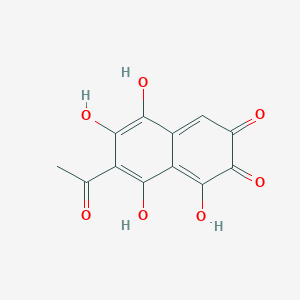
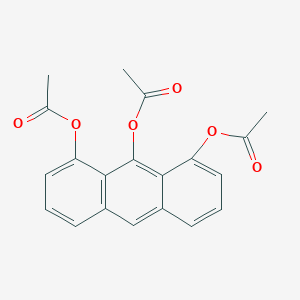

![1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazol-1-ol](/img/structure/B96596.png)
